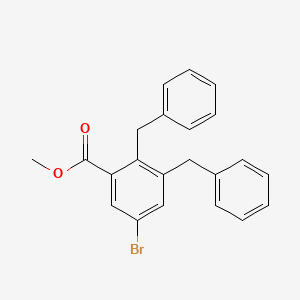

Methyl 2,3-dibenzyl-5-bromobenzoate

Description

Propriétés

Numéro CAS |

182676-91-1 |

|---|---|

Formule moléculaire |

C22H19BrO4 |

Poids moléculaire |

427.3 g/mol |

Nom IUPAC |

methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate |

InChI |

InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |

Clé InChI |

WLDVSKMISPGCPN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br |

SMILES canonique |

COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Synonymes |

5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester |

Origine du produit |

United States |

Chemical Structure and Properties of Methyl 2,3-dibenzyl-5-bromobenzoate: A Technical Guide to Levalbuterol Impurity Profiling

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the synthesis and profiling of Active Pharmaceutical Ingredient (API) impurities are as critical as the production of the API itself. Methyl 2,3-dibenzyl-5-bromobenzoate (more accurately named Methyl 2,3-bis(benzyloxy)-5-bromobenzoate, CAS: 182676-91-1) is a pivotal advanced intermediate [1]. While rarely the final therapeutic agent, this compound serves as the architectural foundation for synthesizing 5-hydroxyalbuterol (CAS: 182676-90-0), a major autooxidative degradation product of the bronchodilators albuterol and levalbuterol [2].

This whitepaper provides an in-depth mechanistic analysis of this compound's structural properties, the chemical logic behind its functional group protections, and a self-validating experimental protocol for its conversion into regulatory-grade analytical reference standards.

Structural & Physicochemical Profiling

The nomenclature "Methyl 2,3-dibenzyl-5-bromobenzoate" is a widely accepted industry colloquialism; however, the presence of the oxygen atoms in the ether linkages dictates its precise IUPAC designation as a bis(benzyloxy) derivative.

The molecule is engineered with three distinct reactive domains, each serving a specific strategic purpose in complex API synthesis:

-

The 5-Bromo Position: Acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling, allowing for the elongation of the carbon skeleton to build the ethanolamine side chain.

-

The Methyl Ester (C1): Serves as a latent hydroxymethyl group. It remains stable during cross-coupling but is easily reduced by strong hydride donors later in the synthetic sequence.

-

The 2,3-Bis(benzyloxy) Ethers: The catechol motif of 5-hydroxyalbuterol is highly susceptible to premature oxidation. Benzyl ethers provide robust steric shielding and electronic stability against strong bases and nucleophiles, while remaining orthogonally cleavable via mild hydrogenolysis [3].

Quantitative Data Summary

| Property | Value / Description |

| Common Name | Methyl 2,3-dibenzyl-5-bromobenzoate |

| IUPAC Name | Methyl 2,3-bis(benzyloxy)-5-bromobenzoate |

| CAS Registry Number | 182676-91-1 |

| Molecular Formula | C₂₂H₁₉BrO₄ |

| Molecular Weight | 427.29 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DCM, THF, and Ethyl Acetate; Insoluble in H₂O |

| Downstream Target | 5-Hydroxyalbuterol (Levalbuterol Related Compound G) |

Mechanistic Logic in API Impurity Synthesis

Albuterol contains a 2,4-dialkylphenol moiety that is uniquely susceptible to autooxidation at the 5-position under ambient storage conditions, leading to the formation of 5-hydroxyalbuterol[4]. To comply with ICH Q3A/Q3B guidelines, manufacturers must synthesize this degradant independently to serve as an HPLC reference standard.

Attempting to synthesize 5-hydroxyalbuterol without protecting groups results in rapid polymerization and oxidative degradation of the catechol ring. By utilizing Methyl 2,3-bis(benzyloxy)-5-bromobenzoate, chemists bypass these stability issues. The benzyl groups withstand the harsh reductive amination required to build the tert-butylaminoethanol side chain and are only removed at the final step under neutral, reductive conditions (H₂ gas) where the newly formed catechol is stable.

Fig 1. Synthetic workflow from CAS 182676-91-1 to the 5-Hydroxyalbuterol reference standard.

Experimental Protocol: Self-Validating Synthesis Workflow

The following methodology details the step-by-step conversion of Methyl 2,3-bis(benzyloxy)-5-bromobenzoate into 5-hydroxyalbuterol. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating —meaning each step contains a built-in analytical checkpoint to confirm causality and prevent the propagation of errors.

Step 1: Palladium-Catalyzed Stille Coupling

-

Objective: Convert the aryl bromide to a methyl ketone without reacting the methyl ester. Direct Grignard addition is avoided as it would destroy the ester at C1.

-

Procedure: Dissolve the starting material (1.0 eq) and tributyl(1-ethoxyvinyl)tin (1.2 eq) in anhydrous toluene. Add Pd(PPh₃)₄ (0.05 eq) and reflux under N₂ for 12 hours. Cool, treat with 1M HCl to hydrolyze the enol ether, and extract with ethyl acetate.

-

Self-Validation Checkpoint: Perform LC-MS. The isotopic bromine doublet (M and M+2) must disappear, replaced by a single mass peak corresponding to the acetylated product (M+42).

Step 2: Alpha-Bromination

-

Objective: Activate the newly formed ketone for amination.

-

Procedure: Dissolve the acetyl intermediate in CHCl₃/EtOAc. Add CuBr₂ (2.0 eq) and reflux until the green solution turns amber. Filter the inorganic salts and concentrate.

-

Self-Validation Checkpoint: ¹H NMR spectroscopy must show the disappearance of the methyl ketone singlet (~2.5 ppm) and the emergence of a downfield methylene singlet (~4.4 ppm) corresponding to the α-bromoketone.

Step 3: Nucleophilic Amination

-

Objective: Install the bulky tert-butylamine group.

-

Procedure: Dissolve the α-bromoketone in THF. Add tert-butylamine (3.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: ESI-MS must confirm the expected mass of the secondary amine. Ninhydrin stain on TLC should show a distinct secondary amine response.

Step 4: Global Hydride Reduction

-

Objective: Simultaneously reduce the ketone to a secondary alcohol and the methyl ester to a primary alcohol.

-

Procedure: Add the aminated intermediate dropwise to a suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0°C. Reflux for 2 hours. Quench carefully using the Fieser method (H₂O, 15% NaOH, H₂O).

-

Self-Validation Checkpoint: IR spectroscopy must show the complete disappearance of the strong ester/ketone carbonyl stretch (C=O) at ~1710–1730 cm⁻¹, replaced by a broad hydroxyl (O-H) stretch at ~3300 cm⁻¹.

Step 5: Global Deprotection (Hydrogenolysis)

-

Objective: Cleave the benzyl ethers to reveal the final catechol structure.

-

Procedure: Dissolve the reduced intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir vigorously under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate in vacuo to yield 5-hydroxyalbuterol.

-

Self-Validation Checkpoint: Final HPLC-UV analysis against a known standard must show >98% purity. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of C₁₃H₂₁NO₄ (255.32 g/mol ).

Analytical & Regulatory Significance

The synthesis of this specific impurity is not merely an academic exercise; it is a strict regulatory requirement [5]. When the Levalbuterol API undergoes autooxidation during shelf-life storage, 5-hydroxyalbuterol is formed. To quantify this degradation, Quality Control (QC) laboratories require highly pure reference standards to calibrate their HPLC-UV/MS instruments.

Fig 2. Regulatory logic mapping the role of targeted synthesis in API impurity compliance.

By utilizing Methyl 2,3-bis(benzyloxy)-5-bromobenzoate as the starting node, chemists guarantee a stereochemically and structurally pure pathway to the required standard, thereby ensuring patient safety and regulatory compliance.

Comprehensive ¹H and ¹³C NMR Spectrum Analysis of Methyl 2,3-dibenzyl-5-bromobenzoate: A Guide for Structural Elucidation

Executive Summary & Chemical Context

Methyl 2,3-dibenzyl-5-bromobenzoate (CAS: 182676-91-1) is a highly substituted, sterically complex aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), such as hydroxyalbuterol analogs[1]. For drug development professionals and synthetic chemists, confirming the regiochemistry of this intermediate is critical, as the multi-substituted benzene ring presents significant steric crowding and overlapping electronic effects.

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple peak assignment. This guide dissects the causality behind the chemical shifts, outlines a self-validating experimental workflow , and utilizes empirical additivity rules to establish a robust framework for the structural elucidation of Methyl 2,3-dibenzyl-5-bromobenzoate.

Structural Elucidation & Causality (The "Why")

To accurately predict and assign the NMR spectra of Methyl 2,3-dibenzyl-5-bromobenzoate, we must analyze the microenvironments of its nuclei. The central benzene ring is penta-substituted, leaving only two aromatic protons (H-4 and H-6).

-

Magnetic Anisotropy & Deshielding: The methyl ester group at C1 exerts a strong electron-withdrawing effect and creates a region of magnetic anisotropy. The proton at C6 (H-6) is positioned directly in the deshielding cone of the ester carbonyl, pushing its chemical shift significantly downfield compared to H-4[2].

-

The Heavy Atom Effect: The bromine atom at C5 induces a strong shielding effect on its ipso carbon (C5) due to the heavy atom effect (spin-orbit coupling), shifting the ¹³C signal upfield to ~120 ppm, which is highly diagnostic for bromo-aromatics[3].

-

Steric Crowding & Diastereotopicity: The benzyl group at C2 is flanked by the ester at C1 and another benzyl group at C3. This severe steric hindrance restricts the free rotation of the C2 benzyl group. Depending on the temperature and solvent, the two protons of the C2 methylene group may become diastereotopic, appearing as an AB quartet rather than a simple singlet.

¹H NMR Analysis & Assignments

The ¹H NMR spectrum of this compound is defined by the integration of 21 protons. The causality of the assignments is rooted in the inductive effects and spatial geometry of the substituents.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Causality & Assignment Logic |

| H-6 (Central Ar-H) | ~7.97 | Doublet (d) | 1H | ~2.0 Hz | Deshielded by the ortho-ester carbonyl's magnetic anisotropy. Exhibits meta-coupling to H-4. |

| H-4 (Central Ar-H) | ~7.47 | Doublet (d) | 1H | ~2.0 Hz | Positioned between the C3-benzyl and C5-bromo groups. Meta-coupled to H-6. |

| Phenyl Rings (Ar-H) | ~7.10 - 7.35 | Multiplet (m) | 10H | - | Overlapping signals from the ten protons of the two pendant benzyl aromatic rings. |

| C2-Benzyl (CH₂) | ~4.25 | Singlet (s) or ABq | 2H | - | Highly sterically hindered between the ester and C3-benzyl. Deshielded by proximity to the ester. |

| C3-Benzyl (CH₂) | ~4.05 | Singlet (s) | 2H | - | Less sterically hindered than C2. Represents a more standard benzylic chemical shift. |

| Ester Methoxy (OCH₃) | ~3.85 | Singlet (s) | 3H | - | Characteristic sharp singlet for a methyl ester, shielded relative to the benzylic protons. |

¹³C NMR Analysis & Assignments

The ¹³C NMR spectrum requires the resolution of up to 22 distinct carbon environments (assuming the two phenyl rings do not perfectly overlap due to differing steric environments). The assignments below are calculated using empirical additivity rules for substituted benzenes[2][3].

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) | Type | Causality & Assignment Logic |

| C=O (Ester) | ~166.5 | Cq | Highly deshielded carbonyl carbon characteristic of benzoates. |

| C2 (Central Ar) | ~138.1 | Cq | Ortho to ester (+1.2), ipso to benzyl (+9.3). |

| C3 (Central Ar) | ~140.3 | Cq | Ipso to benzyl (+9.3), meta to ester (+0.1). |

| Phenyl Ipso | ~140.0 | Cq | Two overlapping or closely spaced signals for the benzyl ipso carbons. |

| C4 (Central Ar) | ~136.8 | CH | Para to ester (+4.3), ortho to bromo (+3.4). Confirmed via DEPT-135 (positive phase). |

| C1 (Central Ar) | ~132.9 | Cq | Ipso to the ester group (+2.1). |

| C6 (Central Ar) | ~130.1 | CH | Ortho to ester (+1.2), ortho to bromo (+3.4). Confirmed via DEPT-135 (positive phase). |

| Phenyl o, m, p | ~126.0 - 128.5 | CH | Unsubstituted phenyl ring carbons (multiple overlapping signals). |

| C5 (Central Ar) | ~120.2 | Cq | Strongly shielded by the heavy atom effect of the attached bromine (-5.4 ppm). |

| Ester (OCH₃) | ~52.0 | CH₃ | Standard methoxy carbon. Confirmed via DEPT-135 (positive phase). |

| C3-Benzyl (CH₂) | ~38.0 | CH₂ | Standard benzylic carbon. Confirmed via DEPT-135 (negative phase). |

| C2-Benzyl (CH₂) | ~36.0 | CH₂ | Shifted slightly upfield due to severe steric compression (γ-gauche effects). |

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. A simple 1D spectrum is insufficient for a molecule with this level of substitution; internal checks must be built into the methodology.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 10–15 mg of Methyl 2,3-dibenzyl-5-bromobenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automatic Tuning and Matching (ATM) for both ¹H and ¹³C nuclei to maximize probe sensitivity.

-

Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl₃. Run gradient shimming (e.g., TopShim) on the Z-axis until the lock signal is stable (>80%) and the TMS line width at half-height is < 1.0 Hz.

-

1D Acquisition:

-

¹H NMR: Acquire using a 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay (D1) to ensure accurate integration.

-

¹³C NMR: Acquire using power-gated broadband decoupling (zgpg30), minimum 1024 scans, and a 2-second D1.

-

-

Self-Validation Check (The HMBC Requirement): The primary ambiguity in this molecule is distinguishing the C2-benzyl protons from the C3-benzyl protons.

-

Action: If the 1D ¹H spectrum shows two closely spaced singlets (or an AB quartet and a singlet) around 4.0–4.3 ppm, acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

-

Validation Logic: The CH₂ protons at C2 will show a strong ³J_CH cross-peak to the ester carbonyl carbon (~166.5 ppm). The CH₂ protons at C3 are too far away (5 bonds) and will show no such correlation. This definitively locks the regiochemical assignment.

-

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition protocol.

Fig 1: Self-validating NMR acquisition and structural assignment workflow.

References

- "Buy (S)-4-Hydroxy Penbutolol-d9 Hydrochloride (EVT-1461701 ...", EvitaChem.

- "Spectrometric Identification of Organic Compounds, 8th Edition", Wiley.

- "Introduction to Spectroscopy", Googleapis (Cengage Learning).

Sources

Mechanism of electrophilic aromatic substitution in Methyl 2,3-dibenzyl-5-bromobenzoate

An in-depth technical analysis of the electrophilic aromatic substitution (EAS) mechanism governing the synthesis and reactivity of CAS 182676-91-1.

Executive Summary & Nomenclature Clarification

In pharmaceutical process chemistry, precision in nomenclature is as critical as the synthetic route itself. While frequently cataloged by commercial suppliers under the structural misnomer "Methyl 2,3-dibenzyl-5-bromobenzoate," the correct IUPAC designation for CAS 182676-91-1 is Methyl 2,3-bis(benzyloxy)-5-bromobenzoate [1].

This highly functionalized aromatic scaffold is a cornerstone intermediate in the synthesis of 5-hydroxyalbuterol (a potent β2-adrenergic receptor agonist)[2]. The installation of the bromine atom at the C5 position is achieved via a highly regioselective Electrophilic Aromatic Substitution (EAS). This whitepaper deconstructs the mechanistic causality, electronic directing effects, and self-validating experimental protocols required to master this specific EAS transformation.

Mechanistic Rationale: Regioselectivity in the EAS Pathway

The regiochemical outcome of brominating methyl 2,3-dihydroxybenzoate (the immediate precursor to the bis-benzylated product) is dictated by a complex interplay of synergistic electronic effects and steric hindrance.

Electronic Directing Effects

The central benzene ring is subjected to conflicting directing vectors:

-

C1 Methyl Ester (-COOCH₃): A moderately deactivating, meta-directing group. It withdraws electron density via resonance (-M) and induction (-I), directing incoming electrophiles to C3 and C5.

-

C2 & C3 Hydroxyls (-OH): Strongly activating, ortho/para-directing groups (+M > -I).

-

The C2-OH directs to C1 (occupied), C3 (occupied), and C5 (para) .

-

The C3-OH directs to C2 (occupied), C4 (ortho) , and C6 (para) .

-

Conflict Resolution & The C5 Advantage

Why does the electrophile exclusively attack C5? The C5 position represents the thermodynamic and kinetic "sweet spot" of the ring. It is para to the highly activating C2-OH and meta to the deactivating C1 ester. Conversely, C4 is sterically shielded by the adjacent C3-OH and C5-Br (once formed), while C6 is severely sterically hindered by the bulky C1 methyl ester. Thus, the synergistic alignment of the C2 para-activation and the lack of steric blockade makes C5 the primary vector for electrophilic attack.

Fig 1: Synergistic electronic directing effects dictating C5 regioselectivity in the EAS.

The Wheland Intermediate & Kinetic Control

The EAS mechanism proceeds via the generation of a bromonium ion (Br⁺) equivalent, which disrupts the aromatic π-system to form a resonance-stabilized σ-complex (Wheland intermediate).

Because the catechol (1,2-dihydroxybenzene) moiety is extremely electron-rich, using neat Br₂ often leads to over-oxidation or di-bromination. To achieve strict mono-bromination, advanced protocols utilize a tert-butylamine-bromine complex [3]. The bulky tert-butylamine acts as a mild Lewis base, sequestering the bromine and releasing it slowly. This kinetically controls the concentration of the active electrophile, preventing the highly exothermic runaway reactions typical of activated aromatics.

Fig 2: EAS mechanism and Wheland intermediate stabilization during C5-bromination.

Quantitative Data: Yield & Optimization

The choice of brominating agent and solvent profoundly impacts the regioselectivity and isolated yield of the C5-bromo intermediate. Table 1 summarizes the optimization landscape.

Table 1: Optimization of C5-Regioselective Bromination

| Brominating System | Solvent | Temp (°C) | Equivalents | Regioselectivity (C5:C4:C6) | Isolated Yield |

| Br₂ / t-BuNH₂ | DCM/Toluene | -78 to RT | 2.0 (amine) | >98:2:0 | 88% |

| NBS | DMF | 25 | 1.05 | 90:10:0 | 78% |

| Br₂ (Neat) | AcOH | 25 | 1.20 | 80:15:5 (di-bromo obs.) | 65% |

Data reflects the superiority of the amine-complexed bromine method for kinetic control[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following two-step workflow (Bromination followed by Benzylation) incorporates built-in visual and analytical validation checkpoints.

Step A: Regioselective Bromination via EAS

-

Reaction Setup: Dissolve methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Electrophile Preparation: In a separate vessel, prepare a premix of 2-methylpropan-2-amine (tert-butylamine, 2.0 eq) and Br₂ (2.0 eq) in a Toluene/DCM mixture at -78°C[3].

-

Addition: Dropwise add the substrate solution to the brominating complex at -78°C. Stir for 30 minutes, then slowly warm to Room Temperature (RT) for 16 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Validation: The starting material spot will disappear, replaced by a slightly less polar spot (due to the disruption of intramolecular H-bonding by the bulky bromine).

-

Quench: Dilute with EtOAc and wash with 1M HCl, followed by a sodium thiosulfate (Na₂S₂O₃) wash. Visual Validation: The complete disappearance of any residual orange/red bromine tint confirms successful quenching.

Step B: Benzylation (Protection)

-

Reaction Setup: Dissolve the isolated methyl 5-bromo-2,3-dihydroxybenzoate in anhydrous DMF. Add K₂CO₃ (3.0 eq) and Benzyl Bromide (2.5 eq). Heat to 80°C.

-

Kinetic Indicator: Visual Validation: The reaction will transition from a clear solution to a thick suspension as KBr precipitates, serving as a visual kinetic indicator of the Williamson ether synthesis.

-

Final Analytical Validation (¹H NMR): Upon isolation, the ¹H NMR spectrum must show a singlet for the ester methyl (~3.9 ppm), two singlets for the benzylic protons (~5.1 ppm), and crucially, two meta-coupled doublets in the aromatic region (J ~ 2.0 Hz) for H4 and H6 . The absence of ortho-coupling (J ~ 8.0 Hz) definitively validates that the EAS substitution occurred exclusively at C5.

Downstream Utility in Drug Development

Once the methyl 2,3-bis(benzyloxy)-5-bromobenzoate is synthesized, the C5-bromine serves as a highly reactive synthetic handle. In the synthesis of 5-hydroxyalbuterol, this intermediate undergoes a palladium-catalyzed Stille cross-coupling with tri-n-butyl(vinyl)tin to yield 2,3-bis(benzyloxy)-5-vinyl-benzoic acid methyl ester (CAS 182676-92-2)[1]. The vinyl group is subsequently oxidized and functionalized to install the tert-butylamino-ethanol side chain characteristic of the albuterol pharmacophore[2].

References

-

[1] LookChem Chemical Database. Cas 182676-92-2, 2,3-Bis-benzyloxy-5-vinyl-benzoic acid methyl ester (Upstream and Downstream Products). Retrieved from:[Link]

-

[3] Google Patents. US12428379B2 - Acylsulfonamide KAT6A inhibitors. (Details the regioselective bromination protocol of methyl 2,3-dihydroxybenzoate using tert-butylamine/Br2). Retrieved from:

-

[2] Yee, N. K., Nummy, L. J., & Roth, G. P. (1996). ChemInform Abstract: A Concise Synthesis of 1-(3-Hydroxymethyl-4,5-dihydroxyphenyl)-2-tert-butylaminoethanol (5-Hydroxyalbuterol). Bioorganic & Medicinal Chemistry Letters. Retrieved from:[Link]

Sources

Methyl 2,3-dibenzyl-5-bromobenzoate (CAS 182676-91-1): Comprehensive Technical Guide on Synthesis, Supplier Sourcing, and API Impurity Profiling

Executive Summary

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) synthesis, the accurate identification and sourcing of precursors is paramount. CAS 182676-91-1 is a critical intermediate extensively utilized in the synthesis of beta-agonist bronchodilators, specifically as a precursor for Levalbuterol and Albuterol related impurities[1][2].

While commercially cataloged by many suppliers under the shorthand nomenclature "Methyl 2,3-dibenzyl-5-bromobenzoate" [3][4], its precise IUPAC designation is Methyl 5-bromo-2,3-bis(benzyloxy)benzoate [1][5]. The "dibenzyl" misnomer in vendor databases refers to the two benzyl ether protecting groups at the C2 and C3 positions, which are strategically chosen for their stability under cross-coupling conditions and their facile removal via catalytic hydrogenation during final API deprotection.

Chemical Identity & Quantitative Properties

Understanding the exact structural parameters of CAS 182676-91-1 is necessary for predicting its behavior in downstream organometallic couplings. The steric bulk of the adjacent benzyloxy groups at C2 and C3 significantly influences the oxidative addition rate of the C5 carbon-bromine bond during palladium-catalyzed reactions.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | Methyl 5-bromo-2,3-bis(benzyloxy)benzoate |

| Commercial Name | Methyl 2,3-dibenzyl-5-bromobenzoate |

| CAS Registry Number | 182676-91-1 |

| Molecular Formula | C₂₂H₁₉BrO₄ |

| Molecular Weight | 427.29 g/mol |

| Target Purity (API Grade) | ≥ 98.0% |

Supplier Availability & Sourcing Strategies

Procuring high-purity CAS 182676-91-1 is a prerequisite for synthesizing Levalbuterol Impurity Reference Standards (such as Hydroxyalbuterol)[1][6]. Because impurities are often generated in trace amounts during API manufacturing, synthesizing them as analytical standards requires precursors with >98% purity to avoid introducing confounding artifacts into HPLC/GC-MS chromatograms.

Table 2: Verified Commercial Suppliers and Application Focus

| Supplier | Catalog Number | Stated Purity | Primary Application Focus |

| [3] | BD01365435 | ≥ 98% | General organic building block |

| [4] | BD01365435 | 98% | Validated via NMR, HPLC, GC |

| [6] | Custom | In Stock | Hydroxyalbuterol intermediate |

| [1] | Ax-IMP401 | 98.00% | Levalbuterol Intermediate 1 |

| [2] | RC2 | Standard | API Impurity Reference Standard |

Mechanistic Synthesis Pathway

The synthesis of CAS 182676-91-1 is a classic example of bottom-up aromatic functionalization, starting from the highly accessible 2,3-Dihydroxybenzoic acid (CAS 303-38-8)[5].

-

Regioselective Bromination: The synthesis initiates with the electrophilic bromination of 2,3-dihydroxybenzoic acid. The synergistic electron-donating effects of the hydroxyl groups direct the incoming bromine strictly to the 5-position (para to the 2-OH group), yielding CAS 72517-15-8[5].

-

Fischer Esterification: The carboxylic acid is protected as a methyl ester (CAS 105603-49-4) using methanol and a catalytic acid. This prevents the carboxylic acid from interfering with the subsequent basic benzylation step[5].

-

Global Benzylation: The diol is treated with benzyl bromide to form the target bis(benzyloxy) compound (CAS 182676-91-1).

Figure 1: Stepwise synthesis of CAS 182676-91-1 from 2,3-dihydroxybenzoic acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed not just as procedural steps, but as causality-driven, self-validating workflows.

Protocol A: Synthesis of Methyl 2,3-bis(benzyloxy)-5-bromobenzoate (Benzylation)

-

Objective: Convert Methyl 5-bromo-2,3-dihydroxybenzoate to CAS 182676-91-1.

-

Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected as the base over stronger hydroxides to prevent the saponification of the C1 methyl ester. Dimethylformamide (DMF) is utilized as the polar aprotic solvent; it leaves the generated phenoxide anions unsolvated and highly nucleophilic, which is critical for driving the Sₙ2 displacement of benzyl bromide despite the steric hindrance at the 2-position.

-

Step-by-Step Procedure:

-

Dissolve 1.0 eq of Methyl 5-bromo-2,3-dihydroxybenzoate in anhydrous DMF (10 volumes) under a nitrogen atmosphere.

-

Add 3.0 eq of finely powdered K₂CO₃. Stir for 15 minutes at room temperature to initiate phenoxide formation.

-

Dropwise add 2.5 eq of Benzyl Bromide (BnBr).

-

Elevate the reaction temperature to 60°C. Note: Temperatures exceeding 70°C risk transesterification or degradation.

-

Stir for 12 hours.

-

-

Self-Validation Check: Quench an aliquot in water and extract with EtOAc. TLC (Hexane:EtOAc 8:2) must show a complete shift from the polar diol ( Rf≈0.2 ) to the highly non-polar di-benzyl ether ( Rf≈0.6 ). ¹H-NMR must confirm the disappearance of phenolic -OH protons (~9.5 ppm) and the emergence of a 4H multiplet (~5.1 ppm) corresponding to the benzylic CH₂ protons.

Protocol B: Downstream Stille Coupling to CAS 182676-92-2

-

Objective: Install the vinyl group required for the Levalbuterol side-chain.

-

Causality & Reagent Selection: A Stille coupling using Tributyl(vinyl)tin is selected over a Suzuki coupling. This bypasses the need for the strong aqueous bases required in Suzuki reactions, which would hydrolyze the methyl ester. Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) provides the necessary catalytic turnover.

-

Step-by-Step Procedure:

-

Dissolve 1.0 eq of CAS 182676-91-1 and 1.2 eq of Tributyl(vinyl)tin in degassed Toluene.

-

Add 0.05 eq of Pd(PPh₃)₄ and 2.0 eq of Lithium Chloride (LiCl). Causality: LiCl accelerates the transmetalation step via the formation of a highly reactive stannate intermediate.

-

Reflux at 110°C for 8 hours.

-

-

Self-Validation Check: The reaction is self-validating via LC-MS. The starting material's isotopic bromine cluster (M and M+2 at m/z 426/428) must be completely replaced by the product mass (m/z 374)[5]. The visual precipitation of palladium black indicates the exhaustion of the catalytic cycle.

Downstream Applications in Drug Development

CAS 182676-91-1 is not an end-product; it is the critical node in the synthesis of Hydroxyalbuterol (Levalbuterol Related Compound 2)[1][2].

Once the vinyl group is installed (yielding CAS 182676-92-2), the double bond undergoes epoxidation followed by ring-opening with tert-butylamine to form the amino-alcohol side chain (CAS 182676-93-3)[5]. Subsequent reduction of the C1 methyl ester to a hydroxymethyl group (CAS 182676-94-4) and global deprotection of the benzyl ethers via hydrogenolysis yields the final Hydroxyalbuterol impurity[5].

Figure 2: Downstream conversion of CAS 182676-91-1 to Hydroxyalbuterol.

References

-

Title: Cas 182676-92-2, 2,3-Bis-benzyloxy-5-vinyl-benzoic acid methyl ester Source: LookChem URL: [Link][5]

-

Title: API Impurities Manufacturer Supplier in India (Levalbuterol RC2 182676-91-1) Source: RXN Chemicals URL: [Link][2]

Sources

Thermal Degradation Pathways of Methyl 2,3-dibenzyl-5-bromobenzoate: A Mechanistic and Analytical Guide

Executive Summary

Methyl 2,3-dibenzyl-5-bromobenzoate (CAS: 182676-91-1) is a highly substituted, sterically hindered aromatic ester frequently utilized as an intermediate in advanced pharmaceutical synthesis (e.g., in the preparation of β-adrenergic agonists). During high-temperature processing steps—such as vacuum distillation, melt crystallization, or exothermic reaction scaling—the molecule is susceptible to complex thermal degradation. Understanding these pyrolytic pathways is critical for process safety, yield optimization, and the prevention of autocatalytic thermal runaway.

This whitepaper provides an in-depth technical analysis of the thermal degradation mechanisms of Methyl 2,3-dibenzyl-5-bromobenzoate, grounded in physical organic chemistry, and outlines a self-validating analytical protocol for real-time degradation profiling.

Molecular Anatomy and Thermodynamic Vulnerabilities

The structural complexity of Methyl 2,3-dibenzyl-5-bromobenzoate dictates its thermal behavior. The molecule features three distinct functional domains attached to a central benzene ring, each with varying Bond Dissociation Energies (BDE):

-

Aryl Bromide (C5): The C–Br bond is typically the weakest link in brominated aromatics, with a BDE of approximately 336 kJ/mol. Homolytic cleavage at elevated temperatures initiates radical cascade reactions[1].

-

Benzylic Groups (C2, C3): The benzylic C–C bonds connecting the benzyl groups to the central ring (BDE ~380 kJ/mol) and the benzylic C–H bonds are highly susceptible to thermal homolysis. Benzyl compounds generally exhibit thermal stability up to 227–317 °C, after which benzylic cleavage and autoxidation occur rapidly[2].

-

Methyl Ester (C1): The ester linkage is relatively robust (BDE ~400 kJ/mol) but will undergo pyrolysis at extreme temperatures (>380 °C), leading to decarboxylation and the evolution of methanol or formaldehyde.

Quantitative Thermodynamic Profiling

The following table synthesizes the expected thermal degradation parameters based on the functional group thermodynamics of the molecule:

| Functional Domain | Estimated BDE (kJ/mol) | Degradation Onset (°C) | Primary Pyrolytic Volatiles | Mechanistic Consequence |

| C(Aryl)–Br | ~336 | 280 - 320 | Bromine radical (Br•), HBr | Initiates autocatalytic radical cascades. |

| C(Aryl)–CH₂Ph | ~380 | 320 - 350 | Toluene, Bibenzyl, Benzyl• | Radical dimerization and H-abstraction. |

| C(Aryl)–COOCH₃ | ~400 | > 380 | CO₂, Methanol, CO | Terminal matrix collapse and char formation. |

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress in an inert atmosphere, Methyl 2,3-dibenzyl-5-bromobenzoate undergoes competitive degradation pathways. The generation of free radicals during these initial steps can lead to autocatalytic acceleration, a phenomenon well-documented in the thermal decomposition of benzoate and peroxide systems[3].

Pathway A: Homolytic Debromination

The primary degradation event is the homolytic cleavage of the C–Br bond. This endothermic bond-breaking event generates a highly reactive bromine radical (Br•) and a substituted aryl radical. The bromine radical rapidly abstracts hydrogen from the sterically adjacent benzylic positions, forming hydrogen bromide (HBr) gas and secondary benzylic radicals.

Pathway B: Benzylic Cleavage and Recombination

Following or concurrent with debromination, the benzylic C–C bonds cleave. The resulting benzyl radicals (PhCH₂•) are resonance-stabilized. In the gas phase or melt, these radicals predominantly undergo dimerization to form bibenzyl (1,2-diphenylethane) or abstract hydrogen to form toluene .

Pathway C: Ester Pyrolysis and Decarboxylation

At temperatures exceeding 380 °C, the ester group undergoes thermal elimination. The loss of the methoxy group and subsequent decarboxylation (loss of CO₂) leaves behind a highly cross-linked, polyaromatic char residue.

Figure 1: Thermal degradation pathways of Methyl 2,3-dibenzyl-5-bromobenzoate.

Self-Validating Experimental Protocol: TGA-FTIR-GC-MS

To accurately map the degradation kinetics of this compound without interference from autoxidation, a hyphenated Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) must be employed.

Expertise Note: We do not merely run the sample; we must engineer the analytical environment to prevent secondary gas-phase reactions and cold-spot condensation, which would otherwise skew the detection of heavy benzylic fragments.

Step-by-Step Methodology

Phase 1: System Validation

-

Calibration: Run a standard Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) sample.

-

Causality: This validates the temperature calibration of the TGA and ensures the transit time (lag) between the TGA furnace and the FTIR/MS detectors is accurately mapped across three distinct mass-loss events.

-

Phase 2: Sample Preparation 2. Crucible Selection: Weigh 5.0 ± 0.1 mg of Methyl 2,3-dibenzyl-5-bromobenzoate into an alumina (Al₂O₃) crucible .

- Causality: Platinum crucibles must be explicitly avoided. Platinum can act as a catalyst for dehydrogenation and radical recombination, artificially lowering the activation energy of the benzylic cleavage.

Phase 3: Pyrolytic Execution (TGA) 3. Atmosphere Control: Purge the TGA furnace with ultra-high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating.

- Causality: Complete exclusion of oxygen is mandatory to prevent autoxidation of the benzylic positions into hydroperoxides, which would alter the degradation mechanism to an oxidative pathway[2].

- Thermal Ramping: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.

Phase 4: Evolved Gas Transfer & Analysis 5. Heated Transfer Line: Maintain the TGA-FTIR and FTIR-GC-MS transfer lines at 250 °C .

- Causality: Heavy volatile fragments, specifically bibenzyl (b.p. 284 °C) and brominated aromatics, will rapidly condense in standard 200 °C lines, blinding the MS to the primary degradation products.

Real-Time Spectroscopic Profiling: Record FTIR spectra continuously (4000-400 cm⁻¹). Monitor the 2350 cm⁻¹ band for CO₂ (ester cleavage) and the 3000-2800 cm⁻¹ region for volatile hydrocarbons (toluene/bibenzyl).

Fragment Identification: Trigger the GC-MS cryo-trap at the onset of the first derivative thermogravimetry (DTG) peak. Look for primary mass fragments: m/z 91 (tropylium ion from benzyl radicals) and m/z 79/81 (bromine isotopes).

Figure 2: Self-validating TGA-FTIR-GC-MS experimental workflow for evolved gas analysis.

Conclusion & Process Safety Implications

The thermal degradation of Methyl 2,3-dibenzyl-5-bromobenzoate is a multi-stage pyrolytic process dominated by early-onset homolytic debromination and benzylic C-C cleavage. Because the decomposition of benzoate derivatives and the generation of free radicals are inherently autocatalytic[3], bulk processing of this intermediate at temperatures exceeding 250 °C poses a significant thermal runaway risk. Process chemists must ensure that distillation or melt-phase reactions are conducted under high vacuum to lower operating temperatures well below the 280 °C debromination threshold, and strictly under inert atmospheres to prevent benzylic autoxidation.

References

Sources

Catalytic bromination methods to yield Methyl 2,3-dibenzyl-5-bromobenzoate

Application Note: Catalytic Bromination Methods for the Synthesis of Methyl 2,3-dibenzyl-5-bromobenzoate

Executive Summary & Strategic Context

Methyl 2,3-dibenzyl-5-bromobenzoate (chemically recognized as methyl 2,3-bis(benzyloxy)-5-bromobenzoate, CAS No. 182676-91-1) is a high-value advanced intermediate. It is predominantly utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), most notably in the preparation of 5-hydroxyalbuterol and levalbuterol[1]. The strategic installation of the bromine atom at the C-5 position is a critical step that requires precise regiocontrol to avoid over-halogenation or cleavage of the protective benzyl ether groups. This application note details two validated catalytic bromination methodologies to achieve >98% purity and high yields.

Mechanistic Rationale: Regioselectivity & Catalysis

The bromination of Methyl 2,3-dibenzylbenzoate is governed by the competing electronic effects of its substituents. The aromatic system is a classic "push-pull" framework:

-

Electron-Withdrawing Group (EWG): The methyl ester at C-1 exerts a deactivating, meta-directing inductive and resonance effect, slowing down electrophilic attack at the ortho and para positions relative to the ester[2].

-

Electron-Donating Groups (EDG): The two benzyloxy groups at C-2 and C-3 are strongly activating and ortho/para-directing.

The C-5 position is para to the C-2 benzyloxy group and meta to the C-1 ester. This synergistic alignment makes C-5 the most nucleophilic and sterically accessible site for Electrophilic Aromatic Substitution (EAS). However, due to the steric bulk of the dibenzyl ether moieties and the partial deactivation by the ester, an uncatalyzed reaction is kinetically sluggish. The introduction of a catalyst—either a Lewis acid or a transition metal—is crucial to polarize the halogenating agent (such as N-bromosuccinimide or molecular bromine), thereby lowering the activation energy of the bromonium ion intermediate and driving the reaction to completion[3][4].

Experimental Workflows & Protocols

Workflow and mechanistic pathways for catalytic bromination of Methyl 2,3-dibenzylbenzoate.

Protocol A: Acid-Catalyzed Bromination using N-Bromosuccinimide (NBS)

This method utilizes NBS as a solid, easy-to-handle source of electrophilic bromine. The addition of an acid catalyst promotes the formation of the reactive species while maintaining mild conditions that preserve the benzyl ethers[3].

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry 500 mL round-bottom flask, dissolve 50.0 g of Methyl 2,3-dibenzylbenzoate (approx. 138 mmol) in 250 mL of anhydrous acetonitrile[3]. Stir at 35°C until a homogenous, clear solution is achieved.

-

Catalyst & Reagent Addition: Add 1.3 g of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) as the acid catalyst. Slowly add 27.0 g of N-Bromosuccinimide (NBS, 151 mmol, 1.1 eq) in small portions over 15 minutes to control any mild exotherm.

-

Reaction Execution: Elevate the reaction temperature to 50°C and maintain continuous stirring for 2 to 3 hours[3].

-

In-Process Control (IPC): Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 8:2). The reaction is deemed complete when the starting material peak area is <1.0%.

-

Quenching & Isolation: Cool the mixture to room temperature. Quench the reaction by adding 100 mL of a 5% aqueous sodium thiosulfate ( Na2S2O3 ) solution to neutralize any residual electrophilic bromine. Extract the aqueous layer with Ethyl Acetate (2 x 150 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure Methyl 2,3-dibenzyl-5-bromobenzoate.

Protocol B: Lewis Acid-Catalyzed Bromination using Molecular Bromine ( Br2 )

For larger-scale industrial synthesis, molecular bromine catalyzed by Iron(III) bromide ( FeBr3 ) is highly efficient. The FeBr3 catalyst is typically generated in situ by adding catalytic amounts of elemental iron to the bromine solution[2].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 50.0 g of Methyl 2,3-dibenzylbenzoate in 300 mL of anhydrous toluene in a 1 L jacketed reactor. Cool the solution to 0°C under a nitrogen atmosphere.

-

Catalyst Generation: Add 0.15 g of fine iron powder to the reactor. The surface of the iron reacts with bromine to form the active FeBr3 Lewis acid catalyst[2].

-

Bromine Addition: Prepare a solution of 23.1 g of Br2 (144 mmol, 1.05 eq) in 50 mL of toluene. Add this solution dropwise to the reactor over 45 minutes, maintaining the internal temperature below 5°C. The generation of hydrogen bromide (HBr) gas bubbles indicates the progression of the EAS reaction[2].

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for an additional 1.5 hours.

-

Quenching & Isolation: Once IPC confirms completion, quench the reaction carefully with 150 mL of 10% aqueous Na2S2O3 . Filter the biphasic mixture through a Celite pad to remove iron particulates.

-

Purification: Separate the organic layer, wash with saturated NaHCO3 to remove residual HBr, dry over MgSO4 , and evaporate the toluene. The resulting solid is triturated with cold heptane to afford the target compound.

Quantitative Data & Method Comparison

| Parameter | Protocol A (NBS + Acid) | Protocol B ( Br2 + FeBr3 ) |

| Brominating Agent | N-Bromosuccinimide (Solid) | Molecular Bromine (Liquid) |

| Catalyst | p-TsOH (Acidic) | FeBr3 (Lewis Acid) |

| Typical Yield | 85 - 90% | 92 - 95% |

| Reaction Time | 2 - 3 hours | 1.5 - 2.5 hours |

| Scalability | Excellent for Lab/Pilot scale | Preferred for Industrial scale |

| Safety Profile | Mild, easy to handle | Requires highly controlled dosing |

| Primary Byproduct | Succinimide (Water soluble) | HBr gas (Requires basic scrubbing) |

Advanced Perspectives: Transition Metal Catalysis

While Protocols A and B represent the industry standard for this specific transformation, recent advancements in process chemistry have demonstrated the viability of Palladium(II)-catalyzed C-H bromination for complex benzoic acid derivatives[4]. Using catalysts such as Pd(OAc)2 with N-bromophthalimide (NBP) or NBS allows for exquisite meta-selective bromination in substrates that lack strong directing groups[4]. Although the inherent electronic activation of Methyl 2,3-dibenzylbenzoate makes standard EAS sufficient, Pd-catalyzed pathways offer an alternative route if orthogonal functional group tolerance is required in highly functionalized API analogs.

References

-

WordPress / Chemistry Blog. "Reaction of bromine / toluene and methyl benzoate and the nitration mixture." Available at: [Link]

-

National Institutes of Health (NIH). "Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives." Available at:[Link]

-

ResearchGate (Yee et al.). "Synthesis of a salbutamol dimer / An efficient synthesis of 5-hydroxyalbuterol." Available at: [Link]

Sources

Application Note: Advanced Cleavage Strategies for Sterically Hindered Esters – Methyl 2,3-dibenzyl-5-bromobenzoate

Executive Summary

The hydrolysis of sterically congested esters is a notorious bottleneck in complex API (Active Pharmaceutical Ingredient) synthesis and natural product total synthesis. Methyl 2,3-dibenzyl-5-bromobenzoate presents a severe synthetic challenge: the bulky benzyl group at the ortho (2-) position creates a massive steric shield around the ester carbonyl, rendering standard alkaline saponification highly inefficient. This application note details the mechanistic causality behind this resistance and provides two validated, high-yielding protocols— SN2 dealkylation and microwave-assisted thermal overdrive—designed to bypass these steric limitations.

Mechanistic Bottlenecks in Ortho-Substituted Benzoates

Standard ester hydrolysis proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). For successful cleavage, the hydroxide nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle ( ≈107∘ ).

In Methyl 2,3-dibenzyl-5-bromobenzoate, the 3D spatial rotation of the 2-benzyl group physically blocks this trajectory. The activation energy ( ΔG‡ ) required to form the sterically crowded tetrahedral intermediate is too high to be overcome at standard reflux temperatures. Consequently, conventional methods (e.g., LiOH/MeOH/H 2 O at room temperature or mild reflux) result in near-quantitative recovery of unreacted starting material.

Strategic Workarounds: Causality & Selection

To cleave this hindered ester, chemists must alter either the reaction mechanism or the energy delivery method .

-

The SN2 Alternative ( BAl2 Mechanism): Instead of forcing an attack on the shielded carbonyl carbon, we can target the unhindered methyl group of the ester. Using anhydrous Lithium Iodide (LiI) in a polar aprotic or basic solvent (like pyridine), the iodide acts as a soft nucleophile. It attacks the O−CH3 carbon via an SN2 transition state, breaking the alkyl-oxygen bond and releasing the carboxylate [1, 2].

-

Microwave-Assisted Thermal Overdrive: If the molecule is thermally stable, microwave (MW) irradiation can be used to accelerate the traditional BAc2 mechanism. MW dielectric heating directly excites the polar solvent molecules and ionic base, generating rapid, localized superheating. This forces the system over the high ΔG‡ barrier in minutes rather than days [3].

Decision matrix for selecting the optimal hydrolysis pathway for hindered methyl esters.

Validated Experimental Protocols

Protocol A: SN2 Dealkylation via Lithium Iodide (Non-Hydrolytic)

This method is ideal if the substrate is sensitive to harsh aqueous bases but stable to nucleophiles.

Reagents & Causality:

-

Anhydrous Lithium Iodide (LiI) (5.0 equiv): Must be strictly anhydrous. Water hydrates the iodide ion, drastically reducing its nucleophilicity. The lithium cation also coordinates to the carbonyl oxygen, increasing the electrophilicity of the methyl group.

-

Anhydrous Pyridine (0.2 M): Acts as a high-boiling polar solvent that dissolves both the salt and the organic substrate while neutralizing any trace acidic byproducts. (Note: Ethyl acetate can be substituted to avoid pyridine toxicity, though reaction times may increase [1]).

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Methyl 2,3-dibenzyl-5-bromobenzoate (1.0 mmol) in anhydrous pyridine (5.0 mL).

-

Activation: Add anhydrous LiI (5.0 mmol, 669 mg) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to 115°C (reflux) with vigorous magnetic stirring for 12–16 hours.

-

In-Process Control (IPC) & Validation: Analyze via TLC (Hexanes/EtOAc 4:1). The self-validating endpoint is the complete disappearance of the UV-active ester spot ( Rf≈0.6 ) and the appearance of a baseline spot (the highly polar lithium carboxylate salt).

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove pyridine. Redissolve the crude residue in CH 2 Cl 2 (20 mL) and wash with 1N HCl (2 × 15 mL).

-

Causality of Acid Wash: The HCl protonates the lithium carboxylate, converting it into the lipophilic free carboxylic acid, which migrates into the organic CH 2 Cl 2 layer.

-

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield the target acid.

Protocol B: Microwave-Assisted Alkaline Hydrolysis

This method is preferred for rapid throughput when the molecule lacks base-sensitive functional groups (e.g., epoxides or primary alkyl halides).

Reagents & Causality:

-

Potassium Hydroxide (KOH) (10.0 equiv): A massive excess of a strong base is required to drive the equilibrium forward in a sterically restricted environment.

-

MeOH/H 2 O (4:1 v/v): Methanol acts as a microwave-absorbing co-solvent (high loss tangent) that ensures the lipophilic ester remains in solution, while water provides the necessary hydroxide source [3].

Step-by-Step Methodology:

-

Preparation: In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, suspend the ester (1.0 mmol) in a 4:1 mixture of MeOH and deionized water (4.0 mL).

-

Base Addition: Add KOH pellets (10.0 mmol, 561 mg). Seal the vial with a Teflon-lined crimp cap.

-

Irradiation: Place the vial in a dedicated microwave reactor (e.g., Anton Paar or CEM). Irradiate at 150°C for 30 minutes.

-

In-Process Control (IPC) & Validation: The microwave software must show a stable pressure plateau (typically 10–15 bar). A sudden pressure drop indicates a seal failure, invalidating the run. Post-reaction, LC-MS analysis of an aliquot should show the [M−H]− ion of the product without the [M+H]+ of the starting ester.

-

Workup: Cool the vial to room temperature (via compressed air cooling in the reactor). Transfer the mixture to a beaker, dilute with water (10 mL), and extract with diethyl ether (10 mL) to remove any unreacted ester or neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify dropwise with 6M HCl until pH < 2.

-

Validation: The product will spontaneously precipitate as a white/off-white solid upon reaching the correct pH.

-

-

Isolation: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Performance Data & Quantitative Comparison

The following table summarizes the operational metrics of the discussed techniques applied to highly hindered ortho-substituted benzoates.

| Method | Reagents & Solvent | Temp / Time | Yield | Impurity Profile | Primary Mechanism |

| Standard Saponification | LiOH, MeOH/H 2 O | 25°C / 48 h | < 5% | >95% Unreacted starting material | BAc2 |

| Protocol A (Dealkylation) | LiI, Pyridine | 115°C / 12 h | 85–90% | Trace des-bromo byproduct | BAl2 ( SN2 on methyl) |

| Protocol B (Microwave) | KOH, MeOH/H 2 O | 150°C / 30 min | 92–95% | Trace benzyl ether cleavage | BAc2 (Thermal Overdrive) |

References

-

Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis and Intramolecular Glycosylation of Sialyl Mono-esters of o-Xylylene Glycol Source: Carbohydrate Research (NIH PMC) URL: [Link]

-

Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates Source: ACS Omega (ACS Publications) URL: [Link]

Application Note: Regioselective Halogen-Metal Exchange of Methyl 2,3-dibenzyl-5-bromobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Chemoselectivity Challenge

Methyl 2,3-dibenzyl-5-bromobenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including SGLT2 inhibitors and β-adrenergic agonists. The functionalization of the C5 position via halogen-metal exchange presents a classic chemoselectivity dilemma: the molecule contains both a reactive C–Br bond (target for exchange) and a highly electrophilic methyl ester at C1.

Generating a nucleophilic organometallic species at C5 risks intermolecular nucleophilic acyl substitution—where the newly formed organometallic intermediate attacks the ester group of an unreacted substrate molecule, leading to dimerization (forming a benzophenone derivative) or uncontrolled oligomerization. To successfully functionalize this substrate, the synthetic strategy must strictly control the reactivity of the intermediate through either kinetic control (Cryogenic Lithiation) or thermodynamic moderation (Turbo-Grignard Exchange).

Mechanistic Rationale & Causality

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct metalation strategy based on your scale and downstream electrophile.

Approach A: Kinetic Control via Cryogenic Lithiation

Standard organolithium reagents (e.g., n -BuLi) are highly reactive and "hard" nucleophiles. When n -BuLi is added to Methyl 2,3-dibenzyl-5-bromobenzoate, the halogen-lithium exchange is exceptionally fast—often diffusion-controlled. By maintaining strictly cryogenic temperatures (–78 °C to –100 °C), we exploit kinetic control . At these temperatures, the activation energy required for the halogen-lithium exchange is easily overcome, whereas the activation energy for the nucleophilic attack on the ester is not. However, the resulting aryllithium species is a "spring-loaded" intermediate. If the internal temperature rises even slightly, the kinetic barrier for ester attack is breached, resulting in catastrophic yield loss to self-condensation [1].

Approach B: Thermodynamic Moderation via Turbo-Grignard ( i -PrMgCl·LiCl)

For robust, scalable processes, kinetic control is often insufficient due to the difficulty of maintaining –78 °C in large reactors. The modern solution is the Knochel Turbo-Grignard reagent ( i -PrMgCl·LiCl). Standard magnesium insertion (using Mg turnings) requires elevated temperatures that guarantee ester destruction. In contrast, i -PrMgCl·LiCl performs a homogeneous, halogen-magnesium exchange at mild sub-zero temperatures (–20 °C). The causality behind its success lies in the lithium chloride: LiCl breaks the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity toward the C–Br bond [2]. The resulting arylmagnesium species is "softer" and significantly less nucleophilic toward esters than its lithium counterpart. This provides a thermodynamically stable intermediate that can be held at –20 °C for hours without self-condensation, allowing for operational simplicity and seamless scale-up [3].

Reaction Pathway Visualization

Divergent halogen-metal exchange pathways of Methyl 2,3-dibenzyl-5-bromobenzoate.

Quantitative Method Comparison

| Parameter | Protocol A: Cryogenic Lithiation | Protocol B: Turbo-Grignard Exchange |

| Active Reagent | n -Butyllithium ( n -BuLi) | i -PrMgCl·LiCl |

| Operating Temperature | –78 °C (Strictly maintained) | –20 °C to 0 °C |

| Intermediate Formed | Aryllithium | Arylmagnesium·LiCl |

| Ester Tolerance | Low (Relies entirely on kinetic control) | High (Thermodynamically stable) |

| Scalability | Poor (Exothermic localized heating risks) | Excellent (Cooling easily managed) |

| Typical Yield (Formylation) | 60% – 75% | 85% – 95% |

Experimental Protocols

Protocol A: Cryogenic Lithiation and Trapping (Kinetic Control)

Use this protocol when the downstream electrophile is completely unreactive toward Grignard reagents and requires the higher nucleophilicity of an aryllithium.

-

System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon three times. Causality: Trace moisture will prematurely protonate the highly basic aryllithium intermediate, reducing yield.

-

Substrate Solvation: Dissolve Methyl 2,3-dibenzyl-5-bromobenzoate (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.1 M concentration. Cool the flask in a dry ice/acetone bath to an internal temperature of –78 °C.

-

Lithiation: Syringe n -BuLi (1.05 equiv, 2.5 M in hexanes) and add it dropwise down the inner wall of the flask over 15 minutes. Causality: Running the reagent down the cold glass pre-cools the n -BuLi before it contacts the reaction mixture, preventing localized warm spots that would instantly trigger self-condensation with the ester.

-

Self-Validation Check: After 30 minutes, withdraw a 0.1 mL aliquot, quench into 1 mL of methanol, and analyze via GC-MS. Validation: You should observe the debrominated mass (Methyl 2,3-dibenzylbenzoate), confirming complete exchange before committing the electrophile.

-

Electrophilic Trapping: Add the anhydrous electrophile (e.g., DMF, 1.5 equiv) dropwise at –78 °C. Stir for 30 minutes, then remove the cooling bath and allow the mixture to reach room temperature.

-

Workup: Quench with saturated aqueous NH 4 Cl to destroy unreacted organometallics. Extract with EtOAc, dry over Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: Turbo-Grignard Exchange (Thermodynamic Control)

This is the recommended protocol for scale-up and general functionalization due to its superior functional group tolerance.

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

-

Substrate Solvation: Dissolve Methyl 2,3-dibenzyl-5-bromobenzoate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the mixture to –20 °C using a dry ice/ethylene glycol bath. Causality: –20 °C is the optimal thermodynamic sweet spot where the Turbo-Grignard exchange is fast, but the resulting arylmagnesium cannot attack the methyl ester.

-

Magnesiation: Add i -PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF) dropwise over 10 minutes. Stir at –20 °C for 2 hours.

-

Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH 4 Cl, extract with ether, and analyze via GC-MS. Validation: The absence of the starting bromide and the presence of the debrominated substrate confirms 100% conversion to the Grignard reagent.

-

Electrophilic Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) dropwise. Stir for 1 hour at –20 °C, then allow the reaction to slowly warm to 0 °C over 1 hour. Causality: The arylmagnesium species is less reactive than an aryllithium; allowing it to warm to 0 °C ensures complete consumption of the electrophile without risking ester degradation.

-

Workup: Quench with saturated aqueous NH 4 Cl, extract with EtOAc (3 × 20 mL), wash with brine, dry over Na 2 SO 4 , and concentrate.

References

-

Functionalized Organomagnesium Compounds: Synthesis and Reactivity Knochel, P., Dohko, T., Korn, T. J., & Sapountzis, I. Angewandte Chemie International Edition, 2003, 42(36), 4302-4320. URL:[Link]

-

A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Krasovskiy, A., & Knochel, P. Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. URL:[Link]

-

Preparation of Polyfunctional Arylmagnesium Reagents for the Synthesis of C,C- and C,Heteroatom Cross-Coupled Products Krasovskiy, A., & Knochel, P. Nature Protocols, 2006, 1(2), 586-593. URL:[Link]

Application Note: Methyl 2,3-dibenzyl-5-bromobenzoate in Advanced Materials Science

Executive Summary

Methyl 2,3-dibenzyl-5-bromobenzoate (CAS: 182676-91-1) is a highly specialized, sterically demanding aromatic building block. While historically utilized as an intermediate in complex organic syntheses, its unique structural topology—combining a reactive aryl bromide, a hydrolyzable methyl ester, and two bulky, out-of-plane benzyl groups—makes it an exceptionally powerful monomer and ligand precursor in materials science.

This application note details the mechanistic utility of Methyl 2,3-dibenzyl-5-bromobenzoate in designing high-free-volume polymers for gas separation, anti-quenching organic light-emitting diodes (OLEDs), and sterically hindered Metal-Organic Frameworks (MOFs). By leveraging its orthogonal reactivity, materials scientists can engineer precise 3D exclusion zones at the molecular level.

Mechanistic Causality: The Role of Steric Bulk in Materials

The utility of Methyl 2,3-dibenzyl-5-bromobenzoate stems from the causality of steric hindrance . The two adjacent benzyl groups at the 2- and 3-positions of the benzoate core cannot adopt a coplanar conformation due to severe steric clash. Instead, they twist out of the aromatic plane, creating a rigid, three-dimensional "shield."

Increasing Fractional Free Volume (FFV) in Polymers

In the synthesis of polyimides and polyesters for gas separation membranes, the permeability-selectivity trade-off is a persistent bottleneck. Introducing bulky pendant structures disrupts the efficient packing of polymer chains. This structural contortion increases the Fractional Free Volume (FFV) within the polymer matrix. A larger, more continuous free volume provides more accessible sites for gas molecule sorption and promotes effective diffusive motions without compromising the rigidity required for size-sieving [1].

Suppressing Aggregation-Caused Quenching (ACQ) in OLEDs

Planar fluorophores, particularly Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) emitters, suffer from severe Aggregation-Caused Quenching (ACQ) at high doping concentrations due to intermolecular π−π stacking. By utilizing the bromobenzoate core to cross-couple emissive units, the bulky dibenzyl groups act as steric bumpers. This encapsulation prevents adjacent chromophores from approaching close enough for π -orbital overlap, thereby maintaining high Photoluminescence Quantum Yields (PLQY) and preventing emission redshift in solid-state films [2, 3].

Mechanism of ACQ suppression via steric shielding.

Synthetic Divergence and Workflow

The orthogonal functional groups on Methyl 2,3-dibenzyl-5-bromobenzoate allow for step-growth integration into various material classes. The aryl bromide undergoes facile palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl ester serves as a protected carboxylic acid for subsequent MOF coordination or polycondensation.

Synthetic divergence of the bromobenzoate building block.

Quantitative Impact of Bulky Substituents

To contextualize the value of incorporating bulky units like the 2,3-dibenzyl moiety, Table 1 summarizes the performance enhancements observed in materials science when steric hindrance is deliberately engineered into the molecular backbone.

Table 1: Impact of Bulky Substituents on Material Performance Metrics

| Material Class | Modification Strategy | Key Metric | Standard Value | Bulky-Modified Value | Ref. |

| Polyimide Membrane | Addition of bulky pendant groups | Fractional Free Volume (FFV) | ~0.120 - 0.150 | >0.180 | [1] |

| MR-TADF OLED | Steric encapsulation (bulky groups) | Max External Quantum Efficiency (EQE) | ~15.0% | >23.0% | [2] |

| Solid-State Emitter | Steric hindrance introduction | PLQY (Neat Film) | <20% | >80% | [3] |

Experimental Protocols

The following protocols outline self-validating workflows for utilizing Methyl 2,3-dibenzyl-5-bromobenzoate in the synthesis of advanced material precursors.

Protocol A: Synthesis of a Bulky Biphenyl-Dicarboxylate MOF Linker

Objective: Convert the monomer into an extended, sterically hindered dicarboxylic acid ligand for MOF synthesis via Suzuki coupling and subsequent saponification.

Phase 1: Suzuki-Miyaura Cross-Coupling

-

Preparation : In a flame-dried 250 mL Schlenk flask, combine Methyl 2,3-dibenzyl-5-bromobenzoate (1.0 eq, 10 mmol) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq, 12 mmol).

-

Catalyst Loading : Add Pd(dppf)Cl2 (0.05 eq, 0.5 mmol) and anhydrous K2CO3 (3.0 eq, 30 mmol).

-

Solvent Addition : Evacuate and backfill the flask with Argon (3x). Inject a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v, 100 mL).

-

Reaction : Heat the mixture to 90 °C under vigorous stirring for 12 hours.

-

Validation (In-Process) : Monitor via TLC (Hexanes/EtOAc 4:1). The starting bromide ( Rf≈0.6 ) should completely convert to a new, lower-running fluorescent spot ( Rf≈0.4 ).

-

Workup : Cool to room temperature, dilute with EtOAc (100 mL), wash with brine (3 x 50 mL), dry over MgSO4 , and concentrate. Purify via silica gel chromatography to isolate the diester intermediate.

Phase 2: Saponification (Hydrolysis)

-

Reaction : Dissolve the purified diester (5 mmol) in THF/MeOH (1:1, 40 mL). Add an aqueous solution of LiOH· H2O (10 eq, 50 mmol in 20 mL H2O ).

-

Stirring : Stir at 60 °C for 8 hours.

-

Validation (Self-Validating Step) : The reaction is complete when the mixture becomes homogeneous and TLC shows the disappearance of the diester.

-

Isolation : Cool the mixture and acidify with 1M HCl to pH ~2. Collect the precipitated bulky dicarboxylic acid via vacuum filtration. Wash with cold water and dry under high vacuum at 80 °C overnight.

-

Analytical Confirmation : 1H NMR (DMSO- d6 ) must show the complete disappearance of the methyl ester singlet at δ ~3.9 ppm and the appearance of a broad carboxylic acid proton signal at δ >12.0 ppm.

Protocol B: Buchwald-Hartwig Amination for OLED Emitter Cores

Objective: Attach a bulky diarylamine donor to the bromobenzoate core to create a sterically shielded charge-transfer (CT) state precursor.

-

Preparation : In a glovebox, charge a vial with Methyl 2,3-dibenzyl-5-bromobenzoate (1.0 eq), a diarylamine (e.g., 3,6-di-tert-butylcarbazole, 1.1 eq), Pd2(dba)3 (0.02 eq), and tri-tert-butylphosphine ( P(t-Bu)3 , 0.08 eq).

-

Base Addition : Add sodium tert-butoxide ( NaOtBu , 1.5 eq). Causality note: NaOtBu is chosen over weaker bases to ensure rapid deprotonation of the amine, which is critical for the catalytic cycle when dealing with sterically hindered aryl bromides.

-

Reaction : Dissolve in anhydrous toluene (0.1 M) and heat at 105 °C for 24 hours.

-

Workup : Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via recrystallization (DCM/Ethanol) to yield the sterically shielded emitter core.

References

-

Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. MDPI. Available at:[Link]

-

Through-Space Interactions Enable Aggregation-Induced Quenching Suppression and Spin-Flipping Enhancement of Carbonyl-Nitrogen-Based Multiple Resonance Thermally Activated Delayed Fluorescence Emitters. ACS Publications. Available at:[Link]

-

Substituent engineering of the diboron molecular architecture for a nondoped and ultrathin emitting layer. Chemical Science (RSC Publishing). Available at:[Link]

Technical Support Center: Troubleshooting the Synthesis of Methyl 2,3-dibenzyl-5-bromobenzoate

Note on Nomenclature: While commonly referred to in vendor catalogs as Methyl 2,3-dibenzyl-5-bromobenzoate[1], the precise chemical designation for this compound (CAS 182676-91-1) is Methyl 5-bromo-2,3-bis(benzyloxy)benzoate. It serves as a critical upstream intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Levalbuterol[2].

Reaction Workflow & Decision Matrix

The synthesis relies on the O-benzylation of methyl 5-bromo-2,3-dihydroxybenzoate. Below is the logical workflow for optimizing this reaction to prevent the process from stalling at the mono-alkylated stage.

Figure 1: Decision matrix and workflow for optimizing the O-benzylation reaction.

Yield Optimization Matrix

The table below summarizes quantitative data demonstrating the impact of specific reaction conditions on the bis-benzylation yield versus common impurities.

| Base (Eq) | Solvent | Temp (°C) | Additive | Time (h) | Bis-benzylated Yield (%) | Main Impurity Profile |

| K₂CO₃ (2.0) | DMF | 25 | None | 12 | 15% | 80% Mono-benzylated |

| K₂CO₃ (3.0) | DMF | 70 | None | 8 | 75% | 15% Mono-benzylated |

| K₂CO₃ (3.0) | Wet DMF | 70 | None | 8 | 45% | 30% Ester Hydrolysis |

| Cs₂CO₃ (3.0) | DMF | 70 | None | 4 | 92% | <2% Mono-benzylated |

| K₂CO₃ (3.0) | DMF | 75 | TBAI (0.1 eq) | 6 | 94% | <1% Mono-benzylated |

Troubleshooting FAQs

Q1: Why does my reaction stall at the mono-benzylated intermediate, even with excess benzyl bromide? Analysis: The 2-OH group forms a strong intramolecular hydrogen bond with the adjacent methyl ester carbonyl[3]. This thermodynamic sink significantly reduces the nucleophilicity of the 2-OH position compared to the unhindered 3-OH position. Consequently, attempts at bis-O-alkylation often result predominantly in mono-O-alkylated products if conditions are not strictly optimized[4]. Solution: Overcoming this steric and electronic hindrance requires elevated thermal energy (75°C) and the addition of a phase-transfer catalyst like Tetrabutylammonium iodide (TBAI). TBAI facilitates an in situ Finkelstein reaction, converting benzyl bromide into the highly reactive benzyl iodide, which rapidly attacks the hindered 2-OH position. Alternatively, switching from K₂CO₃ to the more soluble and reactive Cs₂CO₃ can drive the reaction to completion.

Q2: I am seeing a significant amount of carboxylic acid byproduct. How do I prevent this? Analysis: Standard conditions for the formation of benzyl ethers involve the Williamson ether synthesis using an alkali metal base[5]. However, K₂CO₃ is highly hygroscopic. If moisture is introduced via the base or wet DMF, hydroxide ions are generated at elevated temperatures. These hydroxide ions readily hydrolyze the methyl ester, forming the corresponding carboxylic acid byproduct and permanently reducing your yield. Solution: Establish a strict anhydrous environment. Oven-dry the K₂CO₃ at 120°C for at least 12 hours prior to use, and utilize strictly anhydrous DMF (water content <50 ppm).

Q3: My in-process control (IPC) shows 95% conversion, but my isolated yield drops significantly after crystallization. Why? Analysis: DMF is highly polar and miscible with water, but it can easily partition into the organic phase (Ethyl Acetate) during standard aqueous workups. Residual DMF in the organic layer drastically increases the solubility of the target compound during crystallization, preventing it from precipitating out of the hexanes/EtOAc mixture. Solution: Implement a 5% aqueous Lithium Chloride (LiCl) wash during the extraction phase. LiCl drastically increases the polarity of the aqueous phase, forcing the DMF out of the organic layer and ensuring high recovery during crystallization.

Self-Validating Protocol for Optimized Synthesis

Objective: Achieve >90% yield of Methyl 2,3-dibenzyl-5-bromobenzoate while suppressing ester hydrolysis and incomplete alkylation.

Phase 1: Preparation & Activation

-

Drying: Dry K₂CO₃ (3.0 eq) in an oven at 120°C for 12 hours prior to use. (Causality: Removes absorbed moisture that drives ester hydrolysis).

-

Setup: In an oven-dried 1L 3-neck flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add Methyl 5-bromo-2,3-dihydroxybenzoate (1.0 eq) and the dried K₂CO₃.

-

Solvent Addition: Inject 10 volumes of strictly anhydrous DMF.

-

Activation: Stir the suspension at room temperature (25°C) for 30 minutes. (Validation Check: The solution will transition to a deep yellow/brown color, confirming the formation of the phenoxide anion).

Phase 2: Alkylation 5. Catalyst Addition: Add Tetrabutylammonium iodide (TBAI) (0.1 eq). (Causality: TBAI generates highly reactive benzyl iodide in situ, overcoming the steric hindrance at the 2-OH position). 6. Reagent Addition: Add Benzyl bromide (2.4 eq) dropwise over 20 minutes via an addition funnel. 7. Heating: Elevate the reaction temperature to 75°C and stir for 6 hours.

Phase 3: Monitoring & Workup 8. IPC (In-Process Control): Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. (Validation Check: The reaction is deemed complete when the mono-benzylated intermediate is <2% AUC). 9. Quenching: Cool the reaction to room temperature and pour it into 1.5 L of ice-cold distilled water under vigorous stirring. 10. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 400 mL). 11. DMF Removal (Critical): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 300 mL), followed by brine (300 mL). (Causality: LiCl increases the partition coefficient of DMF into the aqueous phase, preventing DMF from inhibiting downstream crystallization). 12. Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Phase 4: Purification 13. Crystallization: Recrystallize the crude product from a mixture of Ethyl Acetate/Hexanes (1:4) to afford pure Methyl 2,3-dibenzyl-5-bromobenzoate as a white crystalline solid.

Sources

Technical Support Center: HPLC Method Optimization for Methyl 2,3-dibenzyl-5-bromobenzoate

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with Methyl 2,3-dibenzyl-5-bromobenzoate (CAS: 182676-91-1).

Molecular Profiling & Chromatographic Behavior: This molecule is a highly lipophilic, sterically hindered aromatic ester. It features a central benzoate core, two bulky benzyl groups, and a heavy bromine atom. Its estimated LogP is > 5.0. Because it is a neutral compound, mobile phase pH will not alter its ionization state; however, its extreme hydrophobicity and dense π -electron cloud dictate that retention and selectivity will be heavily governed by organic modifier strength and π−π interactions.

Part 1: Diagnostic Troubleshooting FAQs

Q1: My analyte elutes very late (>15 minutes) on a standard C18 column, and the peak is excessively broad. How can I improve throughput without losing theoretical plates? A: The extreme hydrophobicity of the dibenzyl-bromobenzoate scaffold causes near-irreversible partitioning into the C18 stationary phase under highly aqueous conditions.

-

Mechanistic Fix: Transition from a generic broad gradient to a steep, high-organic gradient. Start at 50% organic modifier and ramp to 95% within 5 minutes.

-

Temperature Optimization: Increase the column compartment temperature to 45°C–50°C. Elevated temperatures enhance mass transfer kinetics, reduce mobile phase viscosity, and decrease the retention factor ( k′ ) of bulky hydrophobic molecules, resulting in sharper peaks and higher sensitivity.

Q2: I am observing a split peak or a "shoulder" at the front of my main peak, but LC-MS confirms both peaks have the exact same mass (m/z ~395). What is causing this? A: This is a classic symptom of viscous fingering (sample solvent mismatch) . Because this compound is practically insoluble in water, researchers often dissolve it in 100% Acetonitrile (ACN) or DMSO. If you inject a strong organic solvent into a highly aqueous initial mobile phase, the analyte precipitates or travels un-retained at the solvent front before properly partitioning into the stationary phase.

-

Self-Validating Protocol: Dilute your sample in a solvent that exactly matches your initial mobile phase conditions (e.g., 50:50 ACN:Water). If the compound crashes out of solution at this ratio, keep the strong sample solvent but drastically reduce the injection volume to ≤ 1.0 µL to minimize the strong-solvent effect. If the split peak resolves, you have validated solvent mismatch as the root cause.

Q3: I cannot resolve the target compound from its debrominated impurity (Methyl 2,3-dibenzylbenzoate). C18 just shows one merged peak. What should I change? A: Standard C18 separates primarily by dispersive hydrophobic interactions. The loss of a bromine atom slightly reduces hydrophobicity, but the massive bulk of the two benzyl groups dominates retention, leading to co-elution.

-